N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a unique combination of furan, thiophene, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-Thiophene Intermediate: This step involves the reaction of furan and thiophene derivatives under specific conditions to form the furan-thiophene intermediate.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with a methoxyphenyl derivative using a coupling agent such as palladium catalyst in a Suzuki-Miyaura coupling reaction.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with a suitable amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles like sodium methoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can yield alcohols and amines.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The furan and thiophene rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene frameworks, are used as anti-inflammatory drugs and anesthetics.
Furan Derivatives: Nitrofurantoin analogues containing furan scaffolds are known for their antibacterial activity.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide is unique due to its combination of furan, thiophene, and methoxyphenyl groups, which confer specific chemical and biological properties not found in simpler analogues. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-17-5-2-14(3-6-17)4-7-19(21)20-11-18-10-16(13-24-18)15-8-9-23-12-15/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSKIRSXNGSWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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